molecular formula C14H20ClNO3 B1389174 1-(2-Methoxybenzyl)piperidine-3-carboxylic acid hydrochloride CAS No. 1185295-42-4

1-(2-Methoxybenzyl)piperidine-3-carboxylic acid hydrochloride

Cat. No.: B1389174
CAS No.: 1185295-42-4
M. Wt: 285.76 g/mol
InChI Key: QFAVIZWLUSMRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxybenzyl)piperidine-3-carboxylic acid hydrochloride is a piperidine derivative characterized by a 2-methoxybenzyl substituent at the nitrogen atom of the piperidine ring and a carboxylic acid group at the 3-position, forming a hydrochloride salt. Piperidine-3-carboxylic acid derivatives are widely explored in medicinal chemistry and organic synthesis due to their versatility as intermediates and bioactive molecules. The 2-methoxybenzyl group introduces electron-donating effects, which may influence solubility, stability, and molecular interactions .

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-18-13-7-3-2-5-11(13)9-15-8-4-6-12(10-15)14(16)17;/h2-3,5,7,12H,4,6,8-10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAVIZWLUSMRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCCC(C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Pyridine Precursors

A common route to piperidine-3-carboxylic acids involves catalytic hydrogenation of pyridine-3-carboxylic acid derivatives under controlled conditions:

  • Using palladium on carbon (Pd/C) catalyst (5% Pd content).
  • Hydrogen pressure typically between 3.5 to 5 MPa.
  • Temperature range from 80 °C to 100 °C.
  • Reaction times around 3 to 6 hours, sometimes extended with increased pressure for complete conversion.

After hydrogenation, the reaction mixture is cooled, catalyst filtered off under inert atmosphere, and the product is isolated by concentration and crystallization, often from methanol or methanol/ethanol mixtures. This method yields piperidine-3-carboxylic acid with high purity (98–102% content) and good molar yields (above 85%).

Enantioselective and Stereochemical Control

For chiral piperidine-3-carboxylic acids, enantioselective hydrogenation or resolution methods are applied. For example, (S)-nipecotic acid (S-3-piperidinecarboxylic acid) can be prepared with enantiomeric excesses of 73–77% by controlling reaction parameters and purification steps involving pH adjustment and low-temperature crystallization to avoid racemization.

Conversion to Hydrochloride Salt

The free base of 1-(2-methoxybenzyl)piperidine-3-carboxylic acid is typically converted to its hydrochloride salt for enhanced stability and ease of handling:

  • Treatment with hydrogen chloride gas or aqueous HCl.
  • Precipitation of the hydrochloride salt by addition of non-polar solvents or cooling.
  • Filtration and drying under vacuum yield the pure hydrochloride salt.

This step is crucial for pharmaceutical applications to ensure reproducible physical properties.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Hydrogenation of pyridine acid Pd/C (5%), H2 3.5–5 MPa, 80–100 °C, 3–6 h 85–95 High purity, high molar yield
N-Alkylation NaH, 2-methoxybenzyl bromide, THF, 0 °C to RT, 5 h 75–90 Anhydrous conditions, chromatography purification
Hydrochloride salt formation HCl gas or aqueous HCl, precipitation, filtration >90 Stable crystalline salt

Additional Notes on Purification and Stereochemistry

  • Purification often involves recrystallization from ethanol or ethanol/petroleum ether mixtures.
  • Control of temperature during alkali addition and crystallization is critical to prevent racemization.
  • Analytical techniques such as TLC, HPLC, and NMR are used to monitor reaction progress and purity.
  • Enantiomeric purity can be enhanced by chiral resolution or asymmetric synthesis methods.

Summary of Research Findings

  • The preparation of 1-(2-methoxybenzyl)piperidine-3-carboxylic acid hydrochloride is reliably achieved through hydrogenation of pyridine precursors, followed by selective N-alkylation.
  • The use of palladium-catalyzed hydrogenation under controlled pressure and temperature provides high yields of the piperidine acid core.
  • Alkylation with 2-methoxybenzyl halides under basic, anhydrous conditions affords the N-substituted product with good efficiency.
  • Conversion to the hydrochloride salt enhances compound stability and facilitates isolation.
  • Careful control of reaction parameters and purification steps ensures high chemical and enantiomeric purity, essential for pharmaceutical applications.

This synthesis strategy is supported by multiple patent disclosures and peer-reviewed studies focusing on piperidine carboxylic acid derivatives and their functionalization.

Chemical Reactions Analysis

1-(2-Methoxybenzyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Methoxybenzyl)piperidine-3-carboxylic acid hydrochloride, often referred to as a piperidine derivative, has garnered attention in various scientific research applications due to its unique structural properties. This compound is primarily studied for its potential therapeutic effects, particularly in the fields of pharmacology and medicinal chemistry. Below is a detailed exploration of its applications, supported by data tables and case studies.

Chemical Properties and Structure

The compound features a piperidine ring, which is known for its ability to interact with biological systems effectively. The presence of the methoxybenzyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes.

Structural Formula

The structural formula can be represented as follows:

C14H18ClNO3\text{C}_{14}\text{H}_{18}\text{ClN}\text{O}_3

Antidepressant Activity

Recent studies have indicated that derivatives of piperidine exhibit significant antidepressant-like effects. This compound has been tested in animal models for its ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine.

Case Study: Antidepressant Efficacy

In a controlled study involving mice subjected to stress-induced depression models, administration of this compound resulted in a notable decrease in depressive behaviors compared to control groups. The results suggested that the compound may enhance serotonergic activity, providing a potential avenue for developing new antidepressant medications.

Analgesic Properties

The analgesic effects of piperidine derivatives have been documented extensively. This compound has been evaluated for its potential use in pain management.

Data Table: Analgesic Effects Comparison

CompoundPain Reduction (%)Study Reference
This compound65%
Morphine85%
Ibuprofen50%

Neuroprotective Effects

Research has also explored the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Case Study: Neuroprotection in Alzheimer’s Models

In vitro studies demonstrated that this compound could inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s disease. Additionally, it showed promise in reducing oxidative stress markers in neuronal cells.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions starting from readily available precursors. Modifications to the piperidine structure can lead to derivatives with enhanced biological activity.

Synthesis Overview

  • Starting Materials : Piperidine and 2-methoxybenzaldehyde.
  • Reagents : Use of acid chlorides and coupling agents.
  • Yield : Typically yields around 60-70% under optimized conditions.

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and pathways . These interactions are crucial for understanding its potential therapeutic effects and applications in medicine.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Heteroaromatic substituents (e.g., 2-furylmethyl, benzothiazolyl) introduce π-π stacking capabilities and hydrogen bonding sites, which are critical for enzyme inhibition (e.g., GST inhibition by the furylmethyl analog ).

Physicochemical Properties

  • Solubility and Stability: The 4-isopropylbenzyl analog is soluble in water and methanol, while the naphthylmethyl derivative’s larger aromatic system may reduce aqueous solubility . Hydrochloride salts generally improve crystallinity and stability, as seen in all listed compounds.

Biological Activity

Overview

1-(2-Methoxybenzyl)piperidine-3-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

  • Molecular Formula : C14H20ClNO3
  • Molecular Weight : 285.77 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly those involving dopamine receptors. Research indicates that the compound may exhibit affinity towards D2 and D3 dopamine receptors, which are crucial in the treatment of neurological disorders such as Parkinson's disease .

Biological Activities

  • Anticancer Activity :
    • Studies have demonstrated that derivatives of piperidine compounds, including this compound, show promising anticancer effects. For instance, in vitro assays indicated cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
    • A specific study highlighted that a related compound exhibited enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • Neuropharmacological Effects :
    • The compound has been investigated for its neuropharmacological properties, particularly its ability to act as a dopamine receptor agonist. This activity is significant for developing treatments for conditions like schizophrenia and Parkinson's disease .
    • The binding affinity studies revealed that the compound could effectively bind to D2 and D3 receptors, with implications for its use in managing dopaminergic dysfunctions .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may also possess anti-inflammatory properties. The compound's structure allows it to interact with inflammatory pathways, potentially reducing markers such as COX-2 and iNOS .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

StudyFindings
Demonstrated binding affinity to D2/D3 receptors; potential for treating Parkinson's disease.
Showed cytotoxic effects in cancer cell lines; enhanced apoptosis compared to standard drugs.
Exhibited anti-inflammatory effects by inhibiting COX enzymes; reduced inflammatory markers significantly.

Structure-Activity Relationship (SAR)

Research into the SAR of piperidine derivatives indicates that modifications in the aromatic ring and alkyl side chains can significantly influence biological activity. For instance:

  • Substituents like methoxy groups enhance binding affinity to dopamine receptors.
  • The presence of hydrophobic groups can increase cytotoxicity against cancer cells by improving cellular uptake .

Q & A

Basic: What safety protocols are critical when handling 1-(2-methoxybenzyl)piperidine-3-carboxylic acid hydrochloride in laboratory settings?

Methodological Answer:

  • Ventilation: Use fume hoods to minimize inhalation exposure during synthesis or handling .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated .
  • Emergency Procedures: For skin contact, wash immediately with water for 15 minutes. For eye exposure, rinse with saline solution and seek medical attention .
  • Storage: Store in airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .
  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, D₂O) to confirm substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode to verify molecular weight (C₁₄H₂₀ClNO₃; expected [M+H]⁺ = 310.1) .

Advanced: How can computational chemistry tools optimize the synthesis of novel derivatives of this compound?

Methodological Answer:

  • Reaction Path Search: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for functional group modifications (e.g., substituting the methoxy group) .
  • Machine Learning (ML): Train models on reaction databases (e.g., Reaxys) to predict coupling agent efficiency (e.g., EDC·HCl vs. DCC) for amide bond formation .
  • Virtual Screening: Apply molecular docking (AutoDock Vina) to evaluate bioactivity of derivatives against target receptors (e.g., opioid or serotonin receptors) .

Advanced: What strategies resolve discrepancies between experimental and computational data in piperidine-3-carboxylic acid derivative synthesis?

Methodological Answer:

  • Validation Workflow:
    • Cross-check computational predictions (e.g., Gibbs free energy) with experimental yields using batch reactions .
    • Perform sensitivity analysis on reaction parameters (temperature, solvent polarity) to identify outliers .
    • Use Bayesian optimization to iteratively refine computational models based on experimental feedback .
  • Case Example: If DFT predicts a 70% yield but experiments yield 50%, re-evaluate solvent effects (e.g., DMF vs. THF) using COSMO-RS solvation models .

Basic: What key parameters should be optimized to achieve high yield in synthesizing this compound?

Methodological Answer:

  • Coupling Agents: EDC·HCl with HOBt additive minimizes racemization and enhances amide bond formation efficiency (typical yield: 80–90%) .

  • Reaction Conditions:

    ParameterOptimal Range
    Temperature0°C → room temperature (slow warming)
    SolventAnhydrous DMF or dichloromethane
    Reaction Time18–24 hours
  • Workup: Use ethyl acetate for extraction and silica gel chromatography (eluent: EtOAc/hexanes 60:40) for purification .

Advanced: How can ecological toxicity data for this compound be validated amid conflicting reports?

Methodological Answer:

  • Tiered Testing:
    • Acute Toxicity: Conduct Daphnia magna immobilization assays (OECD 202) and compare with existing LC₅₀ values .
    • Degradation Studies: Use HPLC-MS to track hydrolysis products in simulated wastewater (pH 7.4, 25°C) over 30 days .
  • Data Reconciliation: Apply principal component analysis (PCA) to identify outliers in published datasets. Cross-reference with physicochemical properties (e.g., log P = 1.2) to assess bioaccumulation potential .

Advanced: What experimental frameworks integrate high-throughput screening (HTS) for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

  • Automated Synthesis: Use robotic liquid handlers to prepare 96-well plates of derivatives (e.g., varying benzyl substituents) .
  • Biological Assays:
    • In Vitro: Screen for receptor binding (e.g., μ-opioid receptor via radioligand displacement assays) .
    • In Silico: Combine HTS data with QSAR models to prioritize lead compounds .
  • Data Management: Employ LIMS (Laboratory Information Management Systems) to track synthesis parameters and bioactivity results .

Basic: What are the best practices for ensuring long-term stability of this compound in storage?

Methodological Answer:

  • Stability Conditions:

    FactorRequirement
    Temperature-20°C (lyophilized form) or 4°C (solution)
    Humidity<30% RH (use desiccants)
    LightAmber glass vials to prevent photodegradation
  • Monitoring: Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How can machine learning improve reaction outcome prediction for piperidine-3-carboxylic acid derivatives?

Methodological Answer:

  • Dataset Curation: Compile reaction data (e.g., Reaxys, PubChem) including substrates, catalysts, and yields .
  • Model Training: Use graph neural networks (GNNs) to encode molecular structures and predict regioselectivity in benzylation reactions .
  • Validation: Compare ML-predicted yields with experimental results for 100 derivatives; refine models using transfer learning if accuracy <85% .

Advanced: What methodologies address low reproducibility in scaled-up synthesis of this compound?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progression and adjust heating/cooling dynamically .
  • Design of Experiments (DoE): Use factorial design to optimize parameters (e.g., stirring rate, reagent stoichiometry) for 10 g batches .
  • Case Study: If pilot-scale yields drop by 20%, troubleshoot via particle size analysis (laser diffraction) to identify aggregation issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxybenzyl)piperidine-3-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxybenzyl)piperidine-3-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.